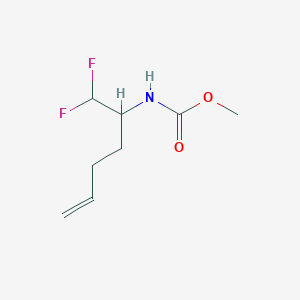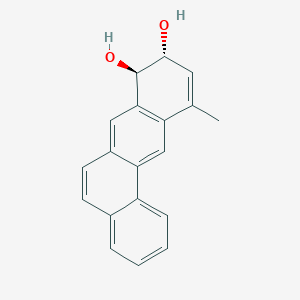
(8R,9R)-8,9-Dihydro-8,9-dihydroxy-11-methylbenz(a)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8R,9R)-8,9-Dihydro-8,9-dihydroxy-11-methylbenz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is of significant interest due to its structural complexity and potential biological activities. It is a stereoisomer with specific configurations at the 8 and 9 positions, which can influence its reactivity and interactions with biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9R)-8,9-Dihydro-8,9-dihydroxy-11-methylbenz(a)anthracene typically involves the catalytic hydrogenation of benz(a)anthracene derivatives. The process often requires specific catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(8R,9R)-8,9-Dihydro-8,9-dihydroxy-11-methylbenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives of the parent compound.
Aplicaciones Científicas De Investigación
(8R,9R)-8,9-Dihydro-8,9-dihydroxy-11-methylbenz(a)anthracene has several scientific research applications:
Chemistry: Used as a model compound to study PAH reactivity and stereochemistry.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mecanismo De Acción
The biological effects of (8R,9R)-8,9-Dihydro-8,9-dihydroxy-11-methylbenz(a)anthracene are primarily mediated through its interactions with cellular components. It can form adducts with DNA, leading to mutations and potential carcinogenic effects. The compound’s mechanism of action involves the generation of reactive intermediates that can cause oxidative stress and damage to cellular structures.
Comparación Con Compuestos Similares
Similar Compounds
- (8R,9R)-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9-diol Dibenzoate
- (8R,9R)-7-nitro-8,9-dihydrobenzo[a]anthracene-8,9-diol
Uniqueness
(8R,9R)-8,9-Dihydro-8,9-dihydroxy-11-methylbenz(a)anthracene is unique due to its specific stereochemistry and the presence of hydroxyl groups at the 8 and 9 positions. These features influence its reactivity and interactions with biological systems, distinguishing it from other PAH derivatives.
Propiedades
Número CAS |
82735-49-7 |
|---|---|
Fórmula molecular |
C19H16O2 |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
(8R,9R)-11-methyl-8,9-dihydrobenzo[b]phenanthrene-8,9-diol |
InChI |
InChI=1S/C19H16O2/c1-11-8-18(20)19(21)17-9-13-7-6-12-4-2-3-5-14(12)16(13)10-15(11)17/h2-10,18-21H,1H3/t18-,19-/m1/s1 |
Clave InChI |
CPYYFIDRYZIXSK-RTBURBONSA-N |
SMILES isomérico |
CC1=C[C@H]([C@@H](C2=C1C=C3C(=C2)C=CC4=CC=CC=C43)O)O |
SMILES canónico |
CC1=CC(C(C2=C1C=C3C(=C2)C=CC4=CC=CC=C43)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


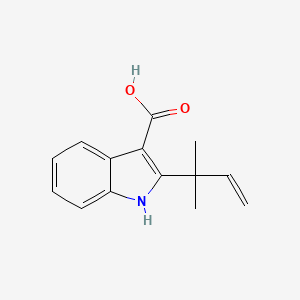
![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)
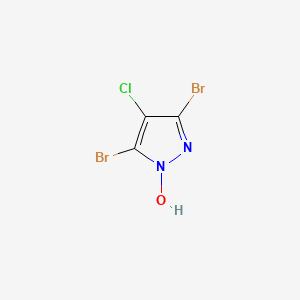
![N-6-Thiabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14411576.png)

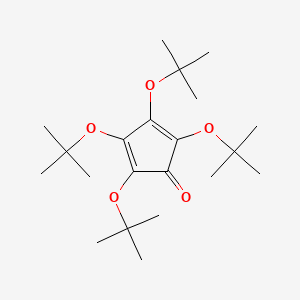
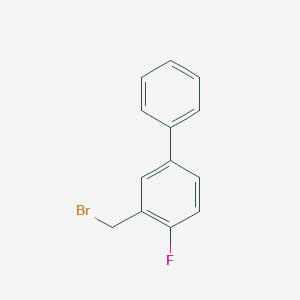
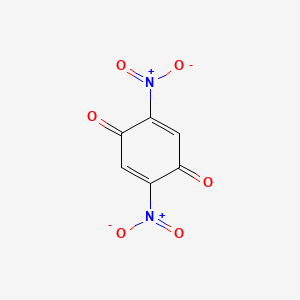
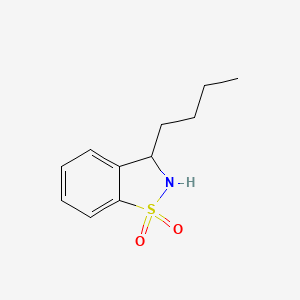
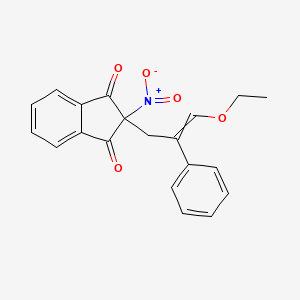
![2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14411629.png)
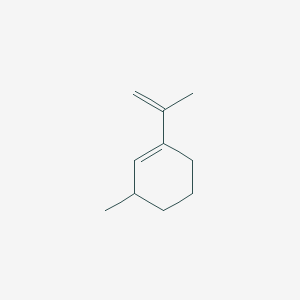
![2-[2-(Phenanthren-9-YL)ethenyl]thiophene](/img/structure/B14411632.png)
